5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
A study by Ashraf et al. (2019) reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, showcasing a method for creating compounds with potential biological activity. The study also provided insight into the structural and spectral characteristics of these compounds through various analytical techniques, including density functional theory (DFT) and time-dependent (TD-DFT) computations (Ashraf et al., 2019).
Antitumor Activities
A novel synthesis approach was utilized to create derivatives of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating good herbicidal activities and suggesting potential antitumor applications through structural modification and activity screening (Huazheng, 2013).
Nonlinear Optical Properties
Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including derivatives of pyrimidine, highlighting their potential in nonlinear optical materials for device applications due to their significant optical limiting behavior and two-photon absorption phenomenon (Shettigar et al., 2009).
Anticancer Activity
Kumar and Sharma (2022) synthesized N-substituted indole derivatives, demonstrating significant anticancer activity against the MCF-7 human breast cancer cell line. This research emphasizes the importance of structural modification in enhancing the biological activity of pyrimidine derivatives (Kumar & Sharma, 2022).
Anti-Inflammatory and Antinociceptive Activity
Alam et al. (2010) synthesized a new series of thiazolo [3,2-a] pyrimidine derivatives, showing significant anti-inflammatory and antinociceptive activities. The study highlights the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Alam et al., 2010).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby halting the cell cycle and preventing the proliferation of cancer cells . The compound likely interacts with CDK2, leading to changes in the enzyme’s activity and subsequent alterations in cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in all living cells. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Similar compounds have shown good plasma stability , which suggests that this compound may also have favorable pharmacokinetic properties.
Result of Action
The inhibition of CDK2 by this compound can lead to significant alterations in cell cycle progression and the induction of apoptosis within cells . This can result in the death of rapidly dividing cells, such as cancer cells, thereby providing a potential therapeutic effect .
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds with similar pyrido[2,3-d]pyrimidine structures have been reported to exhibit various biochemical activities . They can interact with different enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrido[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-5-4-6-12(18)7-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJYVLPNPZAPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC3=CC(=CC=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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